molecular formula C27H23N3O7 B4097556 Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B4097556
M. Wt: 501.5 g/mol
InChI Key: VZMCOWAOUATIPC-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound featuring a benzodioxole moiety, an imidazolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the imidazolidinone ring. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include acyl chlorides, amines, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the imidazolidinone ring would yield amines .

Scientific Research Applications

Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cell cycle progression.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of critical biochemical pathways, such as those involved in cell division .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate
  • Methyl 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate

Uniqueness

Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O7/c1-35-26(33)18-8-10-19(11-9-18)28-24(31)14-21-25(32)30(20-5-3-2-4-6-20)27(34)29(21)15-17-7-12-22-23(13-17)37-16-36-22/h2-13,21H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCOWAOUATIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 4
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 5
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 6
Methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

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